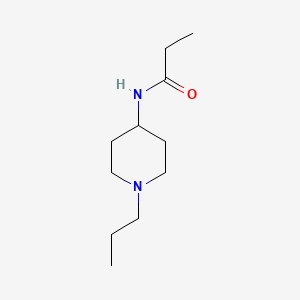
N-(1-propyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propyl-4-piperidinyl)propanamide, also known as Suvorexant, is a novel drug used as a treatment for insomnia. It was approved by the FDA in 2014 and is the first orexin receptor antagonist to be approved for clinical use. Suvorexant is unique in that it targets the orexin system, which is involved in the regulation of sleep and wakefulness.
作用機序
N-(1-propyl-4-piperidinyl)propanamide works by blocking the action of orexin, a neuropeptide that is involved in the regulation of sleep and wakefulness. Orexin is produced by neurons in the hypothalamus and acts on receptors in the brain to promote wakefulness. By blocking the action of orexin, N-(1-propyl-4-piperidinyl)propanamide promotes sleep.
Biochemical and Physiological Effects:
N-(1-propyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep time in animal models. N-(1-propyl-4-piperidinyl)propanamide has also been shown to decrease the activity of orexin neurons in the hypothalamus. Additionally, N-(1-propyl-4-piperidinyl)propanamide has been shown to have minimal effects on cognitive function and memory.
実験室実験の利点と制限
N-(1-propyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a highly specific orexin receptor antagonist, which allows for precise targeting of the orexin system. Additionally, N-(1-propyl-4-piperidinyl)propanamide has a relatively long half-life, which allows for sustained effects over a period of time. However, N-(1-propyl-4-piperidinyl)propanamide has some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, N-(1-propyl-4-piperidinyl)propanamide has some potential side effects, such as dizziness and fatigue, which may affect experimental outcomes.
将来の方向性
There are several future directions for research on N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the potential use of N-(1-propyl-4-piperidinyl)propanamide in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Additionally, N-(1-propyl-4-piperidinyl)propanamide may have potential therapeutic uses in the treatment of anxiety and depression. Further research is needed to explore these potential applications. Another area of interest is the development of new orexin receptor antagonists with improved pharmacological properties. Finally, more research is needed to fully understand the long-term effects of N-(1-propyl-4-piperidinyl)propanamide on sleep and wakefulness.
合成法
The synthesis of N-(1-propyl-4-piperidinyl)propanamide involves the condensation of 4-piperidone hydrochloride with 4-fluorobenzonitrile to form N-(4-fluorobenzyl)-4-piperidone. The intermediate is then reacted with propylamine to form N-(1-propyl-4-piperidinyl)propanamide. The final product is obtained through purification and crystallization. The synthesis method is relatively simple and can be scaled up for commercial production.
科学的研究の応用
N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic effects on insomnia. It has been shown to improve sleep latency, total sleep time, and wake after sleep onset in patients with insomnia. N-(1-propyl-4-piperidinyl)propanamide has also been studied for its potential use in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Additionally, N-(1-propyl-4-piperidinyl)propanamide has been investigated for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-7-13-8-5-10(6-9-13)12-11(14)4-2/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMPVDXPAQXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

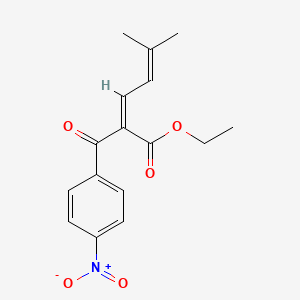
![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)
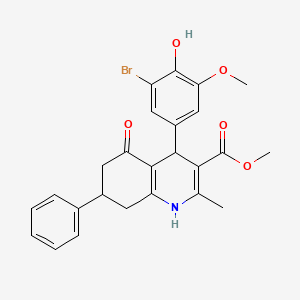
![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)
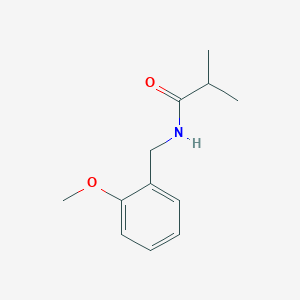

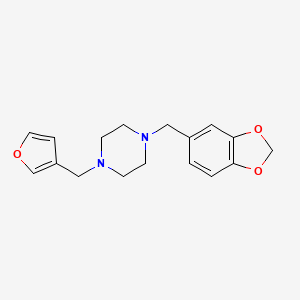
![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
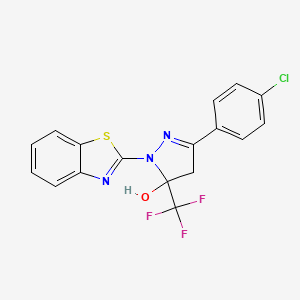
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B4896680.png)
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)